molecular formula C10H8FNO3 B1517994 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 1154353-67-9

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B1517994
CAS No.: 1154353-67-9
M. Wt: 209.17 g/mol
InChI Key: SAJMBBKTNYDWGD-UHFFFAOYSA-N
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Description

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a fluorinated quinoline derivative with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the Friedländer synthesis, which involves the condensation of o-aminoaryl ketones with carbonyl compounds.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and specific solvents can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation products: Higher oxidation state derivatives.

  • Reduction products: Amines or alcohols.

  • Substitution products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorine atom can enhance the stability and reactivity of the resulting compounds.

Biology: In biological research, 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is used as a probe to study enzyme interactions and metabolic pathways. Its fluorescence properties make it useful in imaging and tracking biological processes.

Medicine: The compound has potential applications in drug discovery and development. Its structural similarity to other bioactive quinolines makes it a candidate for the synthesis of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

Industry: In the chemical industry, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context.

Comparison with Similar Compounds

  • 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

  • 7-Chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinoline carboxylic acid

Uniqueness: 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-7-4-8-5(1-2-9(13)12-8)3-6(7)10(14)15/h3-4H,1-2H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJMBBKTNYDWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154353-67-9
Record name 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Reactant of Route 3
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Reactant of Route 6
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

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